
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is 1S/C10H13NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h5-8,10H,1-4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a liquid at room temperature .Applications De Recherche Scientifique
Supramolecular Chains and Single Molecule Magnets
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde derivatives play a role in the development of supramolecular structures. A study demonstrated the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in the coordination of paramagnetic transition metal ions. This facilitated the creation of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthesis of Novel Cyclopenta[b]-pyrroles and -pyridines
Cyclopenta[b]pyrroles have been synthesized using reactions involving 2-azidocyclopent-1-ene-1-carbaldehyde, showing the potential for creating new organic structures (Aubert et al., 1989).
Intramolecular Hydrogen Bonding in Pyrrole Derivatives
Studies on the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime, a compound similar to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, revealed insights into intramolecular hydrogen bonding effects. This has implications for understanding the stability and reactivity of such compounds (Afonin et al., 2009).
Fluorinated Pyrroles Synthesis
The development of new methodologies for synthesizing fluorinated pyrroles, utilizing related pyrrole derivatives, contributes to expanding the range of available pyrrole-based compounds for various applications (Surmont et al., 2009).
Photoinduced Intramolecular Reactions
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde derivatives are used in photoinduced intramolecular addition reactions, creating fused indoles and pyrroles, which are important in the synthesis of complex organic molecules (Lu et al., 2009).
Multicomponent Reaction Strategies
A three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes, a related compound, with isocyanides and anilines, was developed for assembling biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones. This showcases the versatility of pyrrole derivatives in multicomponent synthetic strategies (Lai & Che, 2020).
Anion Binding Properties
Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, structurally related to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, have been synthesized and shown to have tunable anion binding properties, important for applications in supramolecular chemistry (Deliomeroglu et al., 2014).
Propriétés
IUPAC Name |
1-cyclopentylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIRIEJTBQEVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651555 | |
| Record name | 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
1071359-81-3 | |
| Record name | 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)
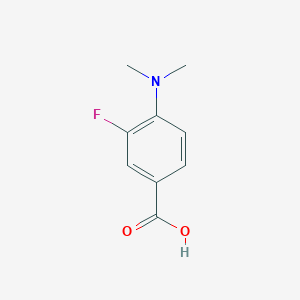
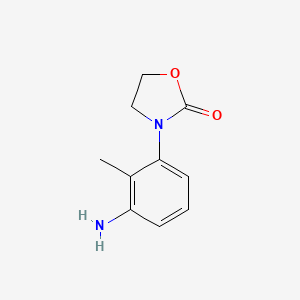
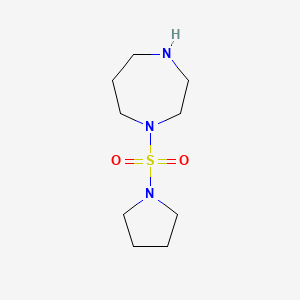
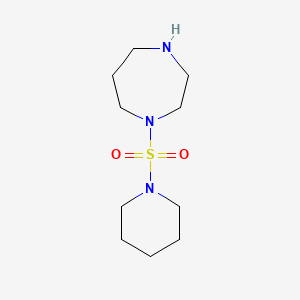
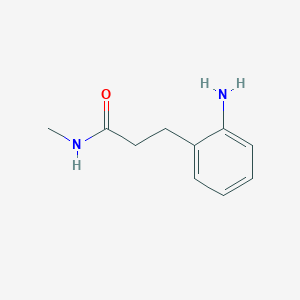

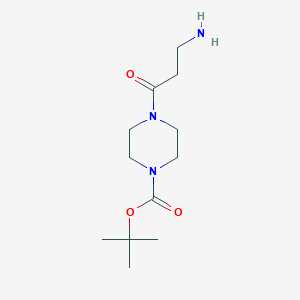
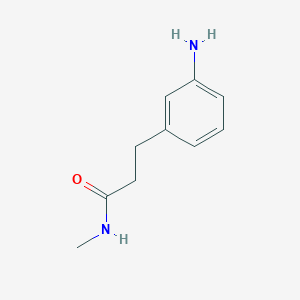
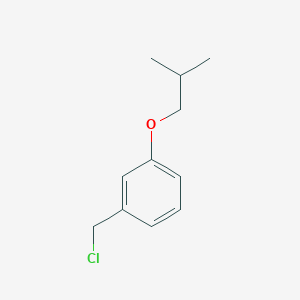
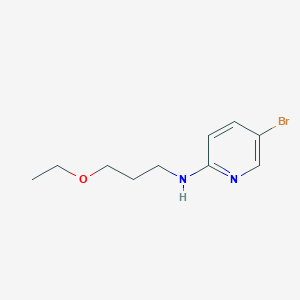
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)